Disodium ascorbyl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53910-28-4 |
|---|---|
Molecular Formula |
C6H6Na2O9S |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate |
InChI |
InChI=1S/C6H8O9S.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 |
InChI Key |
AMQDHYXCJCIBQJ-YCWPWOODSA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Chemical Characterization for Research Purposes
Methodologies for Chemical Synthesis of L-Ascorbate 2-Sulfate and its Disodium (B8443419) Salt
The synthesis of L-ascorbate 2-sulfate and its subsequent conversion to the disodium salt involves targeted chemical modifications of the L-ascorbic acid molecule. The primary challenge lies in the selective sulfation of the hydroxyl group at the C-2 position of the lactone ring.
The most common and effective method for the synthesis of L-ascorbate 2-sulfate involves the direct sulfation of L-ascorbic acid using a suitable sulfating agent in an alkaline environment. A widely employed technique utilizes a base-sulfur trioxide complex, such as a tertiary amine-sulfur trioxide complex (e.g., trimethylamine-sulfur trioxide), as the sulfating agent.
The reaction is typically carried out in an aqueous solution where the pH is maintained at an alkaline level (pH 9.5-10.5). Under these conditions, the C-2 hydroxyl group of L-ascorbic acid is preferentially ionized, making it more nucleophilic and thus more susceptible to electrophilic attack by the sulfur trioxide complex. This targeted reactivity is crucial for achieving regioselectivity, favoring sulfation at the C-2 position over the other hydroxyl groups at the C-3, C-5, and C-6 positions.
An alternative approach involves the use of protecting groups to block the more reactive hydroxyl groups at the C-5 and C-6 positions prior to sulfation. For instance, the formation of a 5,6-acetal derivative of L-ascorbic acid can be employed. Once the C-5 and C-6 positions are protected, the sulfation of the C-2 hydroxyl group can be carried out, followed by the deprotection of the acetal (B89532) group to yield the desired L-ascorbate 2-sulfate.
Following the sulfation reaction, the resulting L-ascorbic acid 2-sulfate is converted to its disodium salt by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, and subsequent purification.
The optimization of reaction conditions is critical for maximizing the yield and purity of disodium ascorbyl sulfate (B86663) in a laboratory setting. Several key parameters are manipulated to achieve the desired outcome. The systematic approach of Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables and their interactions.
| Parameter | Range/Condition | Effect on Purity and Yield |
| pH | 9.5 - 11.0 | A critical parameter for selective sulfation at the C-2 position. Higher pH increases the ionization of the C-2 hydroxyl group, enhancing its reactivity. However, excessively high pH can lead to degradation of ascorbic acid and the formation of byproducts, thus reducing the overall yield. |
| Temperature | 60 - 80 °C | Elevated temperatures generally increase the reaction rate. A common temperature for this reaction is around 70°C, which provides a balance between reaction speed and the stability of the reactants and products. |
| Reactant Molar Ratio | Excess of sulfating agent | An excess of the base-sulfur trioxide complex is often used to ensure the complete conversion of L-ascorbic acid. The optimal ratio needs to be determined empirically to maximize yield without leading to excessive side reactions or purification challenges. |
| Solvent | Aqueous solution or dipolar aprotic solvents | Water is a common solvent for this reaction due to the solubility of L-ascorbic acid and the reagents. In some methodologies, particularly when using protected ascorbic acid derivatives, dipolar aprotic solvents may be utilized. |
| Reaction Time | 0.5 - 2 hours | The reaction time is monitored to ensure the completion of the sulfation. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material and the formation of the product. |
Advanced Characterization of Synthetic Disodium Ascorbyl Sulfate
The structural elucidation and purity assessment of newly synthesized this compound are conducted using a combination of advanced spectroscopic and chromatographic techniques to confirm its identity and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data (in D₂O): While experimental spectra for this compound are not readily available in public databases, predicted data for the ascorbate (B8700270) 2-sulfate anion provides insight into the expected chemical shifts. The protons on the carbon backbone of the ascorbic acid moiety would exhibit characteristic signals.
Mass Spectrometry (MS) is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, further confirming its structure. For this compound (C₆H₆Na₂O₉S), the expected monoisotopic mass is approximately 299.95 Da. In mass spectrometry analysis, a characteristic fragmentation pattern for sulfate-containing compounds is the neutral loss of sulfur trioxide (SO₃), which corresponds to a mass difference of 80 Da.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from unreacted L-ascorbic acid and any potential byproducts. Reversed-phase HPLC is a commonly employed technique.
The selection of the stationary phase (column) and mobile phase is crucial for achieving good separation. C18 columns are widely used, and in some cases, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide enhanced resolution.
The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). To improve the retention and peak shape of the highly polar analytes, ion-pairing agents such as n-octylamine may be added to the mobile phase. Detection is commonly performed using a UV detector, as the enediol system in the ascorbate moiety exhibits strong UV absorbance.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-mode columns. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 3.0) and an organic solvent (e.g., methanol). An ion-pairing agent (e.g., n-octylamine) may be included. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 250-260 nm |
| Column Temperature | 25 °C |
Stability and Degradation Kinetics in Controlled Research Environments
Chemical Stability Profiles of Disodium (B8443419) Ascorbyl Sulfate (B86663) in Aqueous Systems
The integrity of disodium ascorbyl sulfate in aqueous solutions is a critical parameter for its effective use in in vitro and ex vivo studies. Its degradation is a complex process influenced by factors such as pH, the presence of oxidative stressors, and exposure to heat and light.
The pH of an aqueous solution plays a pivotal role in the stability of many chemical compounds, including ascorbic acid derivatives. For ascorbic acid itself, degradation rates are significantly dependent on pH. nih.gov While specific kinetic data for this compound across a wide pH range is not extensively detailed in publicly available literature, the general principle holds that pH will affect the equilibrium of its ionic forms and susceptibility to hydrolysis and oxidation. For instance, studies on similar vitamin C derivatives, like sodium ascorbyl phosphate (B84403), indicate that stability is pH-dependent, with optimal stability often found in a specific pH range. nih.gov It is generally understood that moving towards more alkaline conditions can accelerate the degradation of ascorbic acid and its derivatives. nih.gov
Below is a hypothetical data table illustrating the potential impact of pH on the stability of a vitamin C derivative in an aqueous solution, based on general knowledge of ascorbic acid chemistry.
| pH | Temperature (°C) | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 4.0 | 25 | 500 | 0.00139 |
| 5.5 | 25 | 350 | 0.00198 |
| 7.0 | 25 | 150 | 0.00462 |
| 8.5 | 25 | 50 | 0.01386 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Oxidative stress, mediated by reactive oxygen species (ROS) and the presence of transition metal ions, is a major contributor to the degradation of ascorbic acid and its derivatives. Metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions, are known to catalyze the oxidation of ascorbic acid. escholarship.orgclemson.edu This catalytic activity leads to the generation of free radicals and the subsequent degradation of the vitamin C molecule.
The autoxidation of ascorbic acid in the presence of these metal ions is a significant pathway for its loss of activity. escholarship.org While this compound is designed for enhanced stability, it is not entirely immune to these effects. The presence of even trace amounts of metal ions in research formulations can accelerate its degradation.
The following table demonstrates the catalytic effect of metal ions on the degradation of ascorbic acid, which can be extrapolated to its derivatives.
| Metal Ion (Concentration) | Degradation Rate Increase (Hypothetical Fold Increase) |
| None (Control) | 1x |
| Copper (Cu²⁺) (1 µM) | 10x |
| Iron (Fe³⁺) (1 µM) | 5x |
This table illustrates the general catalytic effect and is not based on specific experimental data for this compound.
Exposure to elevated temperatures and light, particularly UV radiation, can significantly impact the stability of this compound. Thermal degradation of ascorbic acid and its derivatives generally follows first-order kinetics, with the rate of degradation increasing with temperature. nih.gov Similarly, photodegradation can occur upon exposure to light, leading to the loss of the compound's integrity.
Strategies for Enhancing this compound Stability in In Vitro and Ex Vivo Study Formulations
Given the susceptibility of this compound to various environmental factors, several strategies can be employed to enhance its stability in laboratory settings, ensuring the reliability and reproducibility of experimental outcomes.
Encapsulation of active compounds within delivery systems like liposomes offers a promising approach to enhance their stability. researchgate.netmdpi.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds, such as this compound, in their aqueous core. This encapsulation can protect the compound from direct exposure to degradative environmental factors like oxygen, light, and metal ions. researchgate.net
A study on liposomal formulations of a related compound, disodium ascorbyl phytostanyl phosphates, investigated its degradation in rabbit plasma. nih.gov This research highlighted the potential of liposomal encapsulation to control the stability of ascorbyl derivatives in a biological matrix. nih.gov The lipid bilayer of the liposome (B1194612) acts as a physical barrier, thereby slowing down the degradation kinetics of the encapsulated compound. researchgate.netmdpi.com
The table below outlines the potential benefits of liposomal encapsulation on the stability of a water-soluble vitamin C derivative.
| Formulation | Protective Mechanism | Expected Outcome |
| Aqueous Solution | None | Susceptible to rapid degradation by pH, light, and metal ions. |
| Liposomal Suspension | Physical barrier from the lipid bilayer | Enhanced stability and reduced degradation rate. |
Enzymatic Hydrolysis and Bioavailability Mechanisms in Cellular and Tissue Models
Investigation of Enzyme-Mediated Conversion to L-Ascorbic Acid
The utility of Disodium (B8443419) ascorbyl sulfate (B86663) as a precursor to L-ascorbic acid is contingent upon its efficient enzymatic conversion within biological tissues. This process, known as hydrolysis, is fundamental to its bioavailability and subsequent physiological activity.
Disodium ascorbyl sulfate is designed as a stable prodrug that, upon penetration into the skin, is converted into the biologically active L-ascorbic acid. nih.gov This bioconversion is facilitated by endogenous enzymes present in the skin. Research has identified that the compound is susceptible to enzymatic hydrolysis by both esterases and/or phosphatases. nih.gov Specifically, phosphatases present in tissues are capable of cleaving the phosphate (B84403) group from the molecule to release L-ascorbic acid. researchgate.net Similarly, derivatives known as vitamin C phosphoric esters are regenerated into vitamin C through hydrolysis by phosphoesterases that are widely present in the body. google.com The metabolic pathway can be direct or indirect; for instance, a related amphiphilic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na), was found to be metabolized mainly via sodium L-ascorbic acid 2-phosphate (VCP-Na) to L-ascorbic acid in some skin models, while in others it was metabolized directly. nih.gov
To quantify the efficiency of the enzymatic conversion, kinetic studies are performed using cell lysates and tissue homogenates. These in vitro models provide a controlled environment to measure the rate at which this compound is hydrolyzed to L-ascorbic acid. Such studies involve incubating the compound with the cell or tissue preparations and measuring the concentration of the resulting L-ascorbic acid over time. In studies with related vitamin C derivatives, metabolites that permeated and accumulated from skin models were measured to understand the conversion process. nih.gov This analysis helps determine key kinetic parameters, such as the reaction velocity and the affinity of the enzymes for the substrate, providing insight into the bioavailability of the compound upon topical application.
Mechanisms of Cellular Uptake and Permeation in Model Systems
The ability of this compound to reach its target cells and exert its effect is critically dependent on its permeation through biological barriers and its subsequent uptake by cells.
Ex vivo skin models are crucial tools for evaluating the transdermal delivery of topical agents. These models, which utilize excised human or animal skin, offer a platform to conduct skin permeation studies that can be more reproducible than in vivo methods. nih.govdiva-portal.org For assessing vitamin C derivatives, human living skin equivalent (LSE) models are frequently used in conjunction with Franz-type diffusion cell systems. nih.gov Studies on a novel amphiphilic derivative, VCP-IS-2Na, which is structurally related to this compound, demonstrated significantly better permeability and skin accumulation compared to both L-ascorbic acid (VC) and its more simple phosphate salt (VCP-Na). nih.gov This enhanced permeation is a key advantage for its use as a readily available source of vitamin C for skin applications. nih.gov
| Compound | Permeability/Accumulation Profile | Model System Used | Source |
|---|---|---|---|
| Disodium isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na) | Exhibited much better permeability and superior skin accumulation | Human Living Skin Equivalent (LSE) models; Franz-type diffusion cell | nih.gov |
| L-Ascorbic Acid (VC) | Lower permeability and accumulation compared to VCP-IS-2Na | Human Living Skin Equivalent (LSE) models; Franz-type diffusion cell | nih.gov |
| Sodium L-ascorbic acid 2-phosphate (VCP-Na) | Lower permeability and accumulation compared to VCP-IS-2Na | Human Living Skin Equivalent (LSE) models; Franz-type diffusion cell | nih.gov |
Cultured cell lines, such as Caco-2 cells, are standard in vitro models for studying intestinal drug absorption and the role of transport proteins. researchgate.net Caco-2 cells notably express P-glycoprotein (P-gp), an efflux transporter that actively removes various xenobiotics from the cell, thus limiting their bioavailability. researchgate.netnih.gov To investigate if a compound is a substrate for P-gp, bidirectional transport studies are conducted across a polarized monolayer of Caco-2 cells. sdu.dk A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction suggests that the compound is actively pumped out by P-gp. nih.gov Environmental toxicants have been shown to interact with such transporter proteins, and investigating these interactions is key to understanding a compound's cellular disposition. uit.no While specific studies on this compound's interaction with P-gp are not detailed, this established methodology is the standard approach to determine its potential as a P-gp substrate.
The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its ability to permeate the lipid-rich cell membranes of the skin. L-ascorbic acid is hydrophilic (water-soluble) and poorly liposoluble, which limits its application and penetration into lipophilic environments. ceon.rs To overcome this, derivatives are created by introducing lipophilic moieties, such as fatty acid chains, into the L-ascorbic acid structure. mdpi.com This modification increases the compound's lipophilicity, which can enhance its mobility and distribution across the phospholipid bilayer of cell membranes. mdpi.com For example, the creation of L-ascorbyl fatty acid esters improves stability and suitability for lipophilic products. ceon.rs This principle is demonstrated by the amphiphilic derivative VCP-IS-2Na, whose structure includes a C18 alkyl chain, contributing to its superior skin permeation compared to the more hydrophilic L-ascorbic acid. nih.gov
| Property | Influence on Ascorbic Acid Derivatives | Source |
|---|---|---|
| Increased Lipophilicity | Affects mobility and distribution through the phospholipid bilayer membrane. | mdpi.com |
| Amphiphilic Nature (e.g., VCP-IS-2Na) | Leads to better permeability and increased skin accumulation compared to hydrophilic forms. | nih.gov |
| Esterification with Fatty Acids | Alters polarity to improve stability and suitability for lipophilic products. | ceon.rs |
Mechanistic Investigations of Biological Activities in Defined Model Systems
Antioxidant and Reactive Oxygen Species Scavenging Mechanisms
As a derivative of ascorbic acid, Disodium (B8443419) ascorbyl sulfate (B86663) is categorized as an antioxidant. inspaskincare.comlegislation.gov.uk This function involves the inhibition of reactions promoted by oxygen, thereby preventing the oxidation and deterioration of ingredients and protecting biological systems from oxidative stress. legislation.gov.uk
Direct Free Radical Scavenging Assays (in vitro)
Disodium ascorbyl sulfate is widely included in cosmetic and skincare formulations for its antioxidant properties. google.comepo.orggoogle.com While standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify the direct free-radical scavenging ability of antioxidants, specific quantitative data (e.g., IC50 values) for this compound from these assays are not detailed in the reviewed scientific literature. Its function as an antioxidant is generally accepted based on the known chemistry of ascorbic acid derivatives. inspaskincare.com
Protection Against Oxidative Stress in Cell Culture Models (e.g., UV-induced, H2O2-induced damage)
Oxidative stress induced by ultraviolet (UV) radiation or reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) is a key factor in cellular damage and skin aging. Antioxidants can mitigate this damage by neutralizing ROS. While this compound is incorporated into topical formulations designed to protect the skin from environmental stressors, specific studies detailing its efficacy in protecting cultured cells, such as human dermal fibroblasts or keratinocytes, from UV- or H₂O₂-induced damage were not found in the reviewed literature. The general protective role of vitamin C derivatives is acknowledged, but direct experimental evidence for this specific compound is not available in the provided sources.
Modulation of Extracellular Matrix Synthesis and Remodeling
The extracellular matrix (ECM), primarily composed of collagen and elastin, provides structural support to the skin. The modulation of its synthesis and degradation is a key target for anti-aging interventions.
Promotion of Collagen Synthesis in Dermal Fibroblast Cultures
Ascorbic acid is an essential cofactor for the enzymes responsible for collagen synthesis in dermal fibroblasts. Stable derivatives are often used in cosmetic formulations to stimulate this process. googleapis.comgoogle.com this compound is recognized as a vitamin C derivative that can boost collagen production. google.com Methodologies for assessing collagen synthesis in human dermal fibroblast cultures are well-established, often involving the quantification of procollagen (B1174764) peptide secretion. epo.orgepo.org While numerous patents list this compound as an ingredient in formulations intended to stimulate collagen, googleapis.comgoogle.com specific quantitative data demonstrating its dose-dependent effect on collagen production in these cell culture models is not provided in the available literature.
Inhibition of Matrix Metalloproteinase (MMP) Activity in Cellular Models
Matrix metalloproteinases (MMPs) are enzymes that degrade ECM components like collagen, and their activity is often upregulated by factors such as UV radiation. googleapis.com The inhibition of MMPs, particularly MMP-1 (collagenase), is a critical mechanism for preventing collagen degradation and skin aging. googleapis.com In vitro assays are used to measure the ability of compounds to inhibit MMP activity. google.comgoogleapis.comjustia.com this compound is included in formulations designed to provide anti-aging benefits, which may involve MMP inhibition. google.com However, the reviewed literature lacks specific studies that quantify the direct inhibitory effect of this compound on MMP-1, MMP-3, or MMP-9 activity in cellular models.
Mechanisms of Melanogenesis Inhibition
This compound, particularly in the form of its amphiphilic derivative disodium isostearyl 2-O-L-ascorbyl phosphate (B84403), has demonstrated significant inhibitory effects on melanin (B1238610) production in various cell culture models. nih.govresearchgate.net In studies involving cultured human melanoma cells, treatment with this derivative led to a substantial decrease in melanin synthesis. nih.govresearchgate.net Specifically, at a concentration of 300 µM, it reduced melanin levels to 23% of that in untreated cells, without adversely affecting cell viability. nih.govresearchgate.net
Similar effects were observed in normal human melanocytes, where a 100 µM concentration of the same derivative decreased melanin synthesis to 52% of the control levels. nih.govresearchgate.net Furthermore, in three-dimensional cultured human skin models, treatment with a 1.0% formulation of disodium isostearyl 2-O-L-ascorbyl phosphate resulted in a reduction of melanin synthesis to 21% of that in the control group, again with no impact on cell viability. nih.govresearchgate.net These findings underscore the compound's direct influence on the melanin production pathway within the pigment-producing cells themselves. In contrast, L-ascorbic acid and sodium-2-O-L-ascorbyl phosphate did not show a significant inhibitory effect on melanin synthesis in these models. nih.govresearchgate.net
Table 1: Effect of Disodium Isostearyl 2-O-L-Ascorbyl Phosphate on Melanin Synthesis
| Cell Model | Concentration | Reduction in Melanin Synthesis | Source |
|---|---|---|---|
| Human Melanoma Cells | 300 µM | 77% | nih.govresearchgate.net |
| Normal Human Melanocytes | 100 µM | 48% | nih.govresearchgate.net |
| 3D Human Skin Model | 1.0% | 79% | nih.govresearchgate.net |
The primary mechanism by which this compound and its derivatives inhibit melanogenesis is through the suppression of tyrosinase, the key enzyme in the melanin synthesis pathway. nih.govresearchgate.netmdpi.com In vitro studies have shown that disodium isostearyl 2-O-L-ascorbyl phosphate significantly suppresses the cellular tyrosinase activity in both melanoma cells and melanocytes. nih.govresearchgate.net This direct inhibition of the enzyme's activity is a critical step in reducing melanin production. mdpi.com
While ascorbic acid itself is known to inhibit tyrosinase, its derivatives, such as the magnesium phosphate ascorbyl derivative, have also been shown to decrease melanin synthesis by interfering with the action of tyrosinase. researchgate.net The inhibitory action of ascorbic acid on tyrosinase is not due to a direct effect on the enzyme's structure but rather its ability to reduce the enzymically generated o-quinones, which are precursors to melanin. nih.gov This action shortens the induction period of the hydroxylation reaction catalyzed by tyrosinase. nih.gov The ability of this compound derivatives to effectively inhibit tyrosinase activity positions them as potent agents for controlling pigmentation.
Photoprotective Mechanisms in Cellular Models
Derivatives of ascorbic acid, including this compound, exhibit protective effects against cellular damage induced by ultraviolet (UV) radiation. Studies on human keratinocytes have demonstrated that while ascorbic acid itself may not inhibit cytotoxicity from UV-B exposure, its more stable derivatives, such as ascorbyl 2-phosphate, can counteract the harmful effects of UV-B radiation. nih.gov This protective action is crucial, as UV radiation is a primary cause of skin damage and photoaging.
Ascorbic acid has been shown to protect against UVA-dependent melanogenesis by improving the antioxidant defense capacity of cells and inhibiting the production of nitric oxide (NO) through the downregulation of endothelial and inducible NO synthase (eNOS and iNOS) mRNA. nih.gov Furthermore, stabilized forms of ascorbic acid can prevent UV-induced skin damage. plos.org The long-term administration of antioxidants like ascorbic acid has been found to significantly reduce the sunburn reaction to UVB irradiation and protect against DNA damage, as evidenced by a decrease in the formation of thymine (B56734) dimers. nih.gov
In the context of photoprotection, the inhibition of lipid peroxidation is a key mechanism. Ex vivo studies on the outermost layers of the stratum corneum have shown that topical application of antioxidant formulations containing Vitamin C can effectively inhibit lipid peroxidation induced by UV radiation. nih.gov In one such study, formulations containing a combination of vitamins A, E, and C demonstrated a lipid peroxidation inhibition in the range of 40-58%. nih.gov
This protective effect is attributed to the ability of antioxidants like sodium ascorbyl phosphate, a potent oxygen species scavenger, to neutralize reactive photochemical intermediates generated by UV exposure. researchgate.net By preventing the oxidation of lipids within the skin, these compounds help to maintain the integrity of the skin barrier and prevent the downstream cellular damage associated with photoaging.
Advanced Analytical Methodologies for Disodium Ascorbyl Sulfate Research
Chromatographic Techniques for Separation and Quantification of the Compound and its Metabolites
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For disodium (B8443419) ascorbyl sulfate (B86663), high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most prominent and effective techniques.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Electrochemical Detection (ED)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of L-ascorbic acid and its stable derivatives like ascorbyl-2-sulfate. researchgate.nettandfonline.com The method's adaptability allows for the simultaneous analysis of multiple vitamin C vitamers within a single chromatographic run. tandfonline.com
Successful separation is often achieved using reversed-phase columns, such as Inertsil C4 and C18 columns connected in series. tandfonline.combohrium.com This dual-column setup enhances the separation of early-eluting components, including ascorbic acid, as well as later-eluting compounds like L-ascorbyl-2-sulfate. tandfonline.combohrium.com The mobile phase composition is critical and is typically optimized by investigating various ion-pairing reagent concentrations, buffer ionic strengths, and pH levels to achieve a universal separation. researchgate.net An isocratic elution with a mobile phase containing an ion-pairing agent like n-octylamine is often employed. researchgate.netbohrium.com
Ultraviolet (UV) Detection is commonly used, with detection wavelengths set around 245 nm or 255 nm, where the ascorbyl derivatives exhibit significant absorbance. bohrium.commdpi.com This method demonstrates high sensitivity, with minimum detection limits reported to be less than 250 ppb. researchgate.nettandfonline.com Validation studies have shown excellent reproducibility and recovery rates, often in the 97% range for L-ascorbyl-2-sulfate. researchgate.netbohrium.com
Electrochemical Detection (ED) offers an alternative with even higher sensitivity for electrochemically active compounds like ascorbic acid and its derivatives. nih.gov While many established methods use UV detection, they can often be adapted for electrochemical detection. bohrium.com HPLC-ED is particularly advantageous for determining low concentrations in complex biological and food samples. nih.gov The limit of detection (LOD) for ascorbic acid using HPLC-ED has been reported as low as 0.0043 µg/mL. nih.gov
Table 1: HPLC-UV/ED Methodological Parameters for Ascorbyl Sulfate Analysis
| Parameter | HPLC-UV | HPLC-ED |
|---|---|---|
| Column Type | Inertsil C4 connected to Inertsil C18 tandfonline.combohrium.com | Reversed-phase C18 nih.gov |
| Mobile Phase | Isocratic, containing n-octylamine as an ion-pairing agent researchgate.netbohrium.com | Isocratic, specific buffers nih.gov |
| Detection Wavelength | 255 nm bohrium.com | Not Applicable |
| Limit of Detection (LOD) | < 250 ppb researchgate.nettandfonline.com | 0.0043 µg/mL (for Ascorbic Acid) nih.gov |
| Recovery Rate | ~97% researchgate.netbohrium.com | Not specified |
| Linear Range | Not specified | 0.1 to 20 µg/mL (for Ascorbic Acid) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples
For the analysis of complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity. cdc.gov This technique is essential for accurately measuring individual folate vitamers and has been adapted for other micronutrients. cdc.gov An ultra-high pressure liquid chromatography-mass spectrometry (UHPLC-MS) based method has been specifically developed to quantify ascorbic acid-2-sulfate in the context of the sulfide (B99878) redox metabolome. researchgate.net
The sample preparation for LC-MS/MS analysis is critical, especially for unstable compounds. nih.gov The process often involves protein precipitation using agents like acetonitrile (B52724), sometimes combined with an antioxidant solution to prevent degradation of the target analyte. nih.gov Isotope-labeled internal standards are typically added to ensure the accuracy of quantification. nih.gov
The analysis is performed using a reverse-phase C18 column with a gradient elution, often involving water and acetonitrile with an acid modifier like formic acid. nih.gov Detection is carried out by a tandem mass spectrometer, usually in the negative electrospray ionization (ESI) mode, which is effective for detecting deprotonated molecular ions. nih.govnih.gov The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis. nih.gov This powerful combination allows for the reliable determination of analytes like ascorbyl esters in diverse and complex matrices, from human plasma to food products. nih.govresearchgate.net
Table 2: LC-MS/MS Parameters for Analysis of Ascorbic Acid Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile and antioxidant solution nih.gov |
| Chromatography | Reversed-phase C18 column nih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile (both with formic acid) nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standards | Isotope labeled standards nih.gov |
| Application | Plasma, exhaled breath condensate, nasal lavage nih.gov |
Spectrophotometric Methods for Quantitative Analysis in Research Matrices
Spectrophotometric methods are widely employed for the quantitative analysis of ascorbic acid and its derivatives due to their simplicity, speed, and cost-effectiveness. univ.kiev.uanih.gov These techniques are based on measuring light absorption and can be categorized into two main groups: methods that measure the intrinsic absorption of the compound and those that measure the absorption of a colored product formed in a reaction. univ.kiev.ua
For disodium ascorbyl sulfate and related compounds, UV spectrophotometry is a common choice. juniperpublishers.comthepharmajournal.com The analysis of ascorbic acid in a methanol (B129727) and water solvent mixture shows a maximum absorbance wavelength (λmax) at 258 nm. thepharmajournal.com The method demonstrates linearity over a specific concentration range, for instance, 3 to 15 µg/mL for ascorbic acid, with a high correlation coefficient (r² > 0.997). thepharmajournal.com
Derivative spectrophotometry can be used to enhance the specificity of the analysis, especially in the presence of interfering substances. nih.govrsc.org First-order derivative spectrophotometry, for example, has been successfully used for the simultaneous determination of ascorbic acid and nicotinamide, showing good precision and high recovery percentages. nih.gov Another approach involves enzymatic methods, where ascorbate (B8700270) oxidase is used to specifically oxidize ascorbic acid. The concentration is then determined indirectly by measuring the change in absorbance of a colored complex, such as Fe²⁺-TPTZ, at 593 nm. nih.gov This differential measurement provides high specificity for ascorbic acid. nih.gov
Table 3: Comparison of Spectrophotometric Methods for Ascorbic Acid and its Derivatives
| Method Type | Principle | Detection Wavelength (λmax) | Linearity Range (Ascorbic Acid) | Key Advantages |
|---|---|---|---|---|
| Direct UV Spectrophotometry | Measures intrinsic UV absorbance. thepharmajournal.com | 258 nm thepharmajournal.com | 3-15 µg/mL thepharmajournal.com | Simple, rapid, economical. thepharmajournal.com |
| First-Order Derivative | Measures the first derivative of the absorbance spectrum. nih.gov | 215 nm rsc.org | 2-24 µg/mL nih.gov | High precision, good for mixtures. nih.gov |
| Enzymatic (Ascorbate Oxidase) | Specific oxidation of ascorbic acid followed by colorimetric reaction. nih.gov | 593 nm (for Fe²⁺-TPTZ complex) nih.gov | 10-100 mg/L nih.gov | High specificity, no deproteinization needed. nih.gov |
| Coupling Reaction (2,4-DNPH) | Oxidation to dehydroascorbic acid followed by coupling with a dye. juniperpublishers.com | 491 nm juniperpublishers.com | Not specified | Measures total vitamin C (Ascorbic + Dehydroascorbic acid). juniperpublishers.com |
Titrimetric and Polarographic Approaches for Purity and Concentration Determination
Titrimetric and polarographic methods are classical analytical techniques that remain valuable for determining the purity and concentration of electroactive substances like ascorbic acid and its derivatives.
Titrimetry , while less sensitive than spectrophotometric methods, is a fundamental technique for quantification. nih.gov It typically involves redox reactions where ascorbic acid acts as a reducing agent. The endpoint of the titration can be determined visually with an indicator or instrumentally.
Polarography is an electrochemical technique that measures the current resulting from the reduction or oxidation of an analyte at a dropping mercury electrode (DME). globalresearchonline.net DC polarography has been successfully developed for the estimation of ascorbic acid, which produces a well-defined oxidation wave. globalresearchonline.netijcea.org The diffusion current is directly proportional to the concentration of ascorbic acid. globalresearchonline.net Method optimization involves adjusting parameters such as the supporting electrolyte, pH, and the use of a maximum suppressor. globalresearchonline.net A well-defined polarographic wave for ascorbic acid is typically observed at a pH of around 4.1. globalresearchonline.net Differential pulse polarography (DPP) is a more sensitive variation of this technique and has been used to determine total vitamin C content in various samples. researchgate.net These polarographic methods are known for being simple, rapid, and reproducible. globalresearchonline.net
Table 4: Key Parameters in the Polarographic Determination of Ascorbic Acid
| Parameter | Optimized Condition/Observation |
|---|---|
| Technique | DC Polarography, Differential Pulse Polarography (DPP) globalresearchonline.netresearchgate.net |
| Working Electrode | Dropping Mercury Electrode (DME) globalresearchonline.net |
| Principle | Measures the diffusion current from the two-electron oxidation to dehydroascorbic acid. globalresearchonline.net |
| Optimal pH | ~4.1 (using biphthalate buffer) globalresearchonline.netijcea.org |
| Half-Wave Potential (E₁/₂) at pH 4.1 | 0.105 V vs. SCE globalresearchonline.net |
| Supporting Electrolyte | Biphthalate buffer with 0.25% oxalic acid globalresearchonline.netijcea.org |
| Maxima Suppressor | Gelatin, Triton-X 100 globalresearchonline.netijcea.org |
| Key Feature | Diffusion current is proportional to the analyte concentration. globalresearchonline.net |
Future Directions and Emerging Research Avenues for Disodium Ascorbyl Sulfate
Disodium (B8443419) ascorbyl sulfate (B86663), a stable derivative of ascorbic acid, is the subject of ongoing research aimed at broadening its therapeutic and biotechnological applications. Future research is focused on synthesizing novel derivatives, utilizing advanced biological models for deeper mechanistic understanding, applying computational tools to predict its behavior, and exploring new roles in biotechnology.
Q & A
Basic Research Questions
Q. How can researchers standardize the synthesis of disodium ascorbyl sulfate to ensure reproducibility in experimental settings?
- Methodology : The synthesis involves esterification of ascorbic acid with sulfur trioxide followed by neutralization with sodium hydroxide. To standardize the process, researchers should document reaction conditions (temperature, molar ratios, pH), use high-purity reagents, and validate product purity via HPLC or titration methods. Batch-to-batch consistency can be monitored using FTIR spectroscopy to confirm sulfate ester formation and atomic absorption spectroscopy for sodium quantification .
Q. What analytical techniques are most effective for quantifying DAS stability under varying pH and oxidative conditions?
- Methodology : Stability studies should employ accelerated degradation protocols. For example:
- pH stability : Use buffered solutions (pH 4–9) and monitor DAS degradation via UV-Vis spectroscopy at 265 nm (characteristic absorbance of ascorbyl derivatives).
- Oxidative stability : Expose DAS to hydrogen peroxide or tert-butyl hydroperoxide and quantify residual antioxidant activity using DPPH or ORAC assays. Data should be analyzed using first-order kinetic models to estimate degradation rates .
Q. How can researchers differentiate DAS from structurally similar ascorbyl derivatives (e.g., ascorbyl glucoside) in complex matrices?
- Methodology : Use hyphenated techniques such as LC-MS/MS with a C18 column and negative ion mode for selective identification. Key fragmentation patterns (e.g., m/z 96.9 for sulfate ions) and retention times can distinguish DAS from analogs. Validate specificity via spiked recovery experiments in biological or cosmetic matrices .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in reported antioxidant mechanisms of DAS?
- Methodology : Address conflicting data (e.g., pro-oxidant vs. antioxidant effects) through factorial designs with controlled variables:
- Dose-response studies : Test DAS at 0.1–10 mM in cell-free (e.g., lipid peroxidation assays) and cellular models (e.g., ROS-sensitive fluorescent probes).
- Redox environment modulation : Vary glutathione levels or oxygen tension to assess context-dependent activity. Statistical analysis should include ANOVA with post-hoc tests to identify interaction effects .
Q. How can researchers validate the intracellular uptake and metabolic fate of DAS using tracer techniques?
- Methodology : Synthesize isotopically labeled DAS (e.g., ¹⁴C or ³H) and track its distribution in keratinocytes or fibroblasts using:
- Autoradiography : Localize labeled DAS in subcellular compartments.
- Metabolite profiling : Extract intracellular fractions and analyze via HPLC-radioisotope detection. Compare results with unlabeled DAS to confirm tracer validity .
Q. What statistical approaches are recommended for reconciling discrepancies in DAS’s efficacy across in vitro vs. in vivo studies?
- Methodology : Apply meta-analysis tools to aggregate data from heterogeneous studies. Key steps:
- Effect size calculation : Standardize metrics (e.g., fold-change in collagen synthesis).
- Subgroup analysis : Stratify by model type (2D vs. 3D cultures, animal species) and exposure duration.
- Bias adjustment : Use funnel plots and Egger’s regression to assess publication bias. Tools like RevMan or R’s metafor package are suitable .
Methodological Guidelines for Data Presentation
- Tabular Data : Summarize physicochemical properties (Table 1):
| Property | Value/Method | Reference |
|---|---|---|
| Solubility (25°C) | 120 g/L (water) | |
| pKa | 1.8 (sulfate), 11.2 (enol hydroxyl) | |
| Stability (pH 7.4, 37°C) | t₁/₂ = 48 h |
- Conflict Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
